Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . The reaction conditions often include heating in a solution of ethanolic HCl, which provides a mixture of the desired product and its isomers . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
- Ethyl 2-methylindole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
These compounds share similar structural features but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C12H12ClNO2 |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
ethyl 6-chloro-3-methyl-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)11-7(2)9-5-4-8(13)6-10(9)14-11/h4-6,14H,3H2,1-2H3 |
InChI Key |
NHMOXMWRWYHVIX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C |
Origin of Product |
United States |
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